1-Boc-2-dimethylsilanyl-5-methyl-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

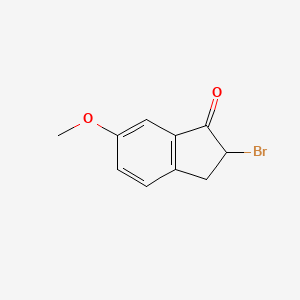

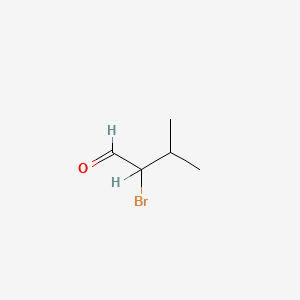

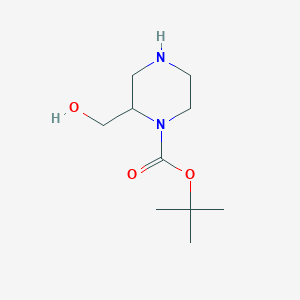

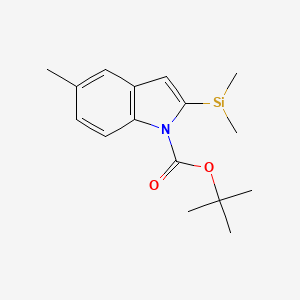

“1-Boc-2-dimethylsilanyl-5-methyl-indole” is a chemical compound that belongs to the family of indole derivatives. It is characterized by the presence of two functional groups, namely the Boc (tert-butyloxycarbonyl) and dimethylsilanyl groups. It has a CAS Number of 475102-17-1 .

Molecular Structure Analysis

The molecular formula of “1-Boc-2-dimethylsilanyl-5-methyl-indole” is C16H23NO2Si . Its molecular weight is 289.45 . The IUPAC name is tert-butyl 2-(dimethylsilyl)-5-methyl-1H-indole-1-carboxylate .Physical And Chemical Properties Analysis

“1-Boc-2-dimethylsilanyl-5-methyl-indole” is a light yellow liquid .Aplicaciones Científicas De Investigación

Metal-Catalyzed Functionalization of Indoles

Indole is one of the most important heterocycles in organic synthesis, natural products, and drug discovery . The functionalization reactions of indoles have been a focus of recent research, with advances in transition-metal-catalyzed C–H functionalization at the classical C2/C3 positions, transition-metal-catalyzed C–H functionalization at the remote C4/C7 positions, transition-metal-catalyzed cross-coupling, and transition-metal-free functionalization .

Synthesis of Indole Derivatives

Indoles are significant heterocyclic systems in natural products and drugs . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance. This includes the construction of indoles as a moiety in selected alkaloids .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Drug Discovery

Indole ranks as one of the top-most commonly used nitrogen heterocycles in medicines . From the medicinal chemistry standpoint, the biological role of indole renders this heterocycle a privileged pharmacophore against a variety of targets with applications, such as antiviral, anti-inflammatory, antihypertensive, anticancer as well as an array of drugs that target CNS .

Dye Industry

The wide spectrum of application of indole spans the dye industry . Indole derivatives are used in the production of dyes due to their ability to form stable pigments.

Materials Science

Indole derivatives also find applications in materials science . They are used in the synthesis of high-performance materials due to their stability and unique electronic properties.

Safety and Hazards

Propiedades

InChI |

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIFKDTOVEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446974 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-dimethylsilanyl-5-methyl-indole | |

CAS RN |

475102-17-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.